molecular formula C19H23N3O4 B11574025 Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate

Cat. No.: B11574025
M. Wt: 357.4 g/mol
InChI Key: YHUNQZNYEVRCCQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, a piperazine ring, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups. The cyanomethyl group is added via nucleophilic addition or substitution reactions, using reagents such as cyanomethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyanomethyl group can be reduced to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds or sulfonates as leaving groups, with bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of benzofuran carboxylic acids or aldehydes.

    Reduction: Formation of primary amines from the cyanomethyl group.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H23N3O4/c1-3-25-19(23)18-15-12-14(24-2)4-5-16(15)26-17(18)13-22-10-8-21(7-6-20)9-11-22/h4-5,12H,3,7-11,13H2,1-2H3

InChI Key

YHUNQZNYEVRCCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCN(CC3)CC#N

Origin of Product

United States

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